molecular formula C16H15NO2 B3052430 n-(2-acetylphenyl)-2-phenylacetamide CAS No. 41296-66-6

n-(2-acetylphenyl)-2-phenylacetamide

Cat. No.: B3052430
CAS No.: 41296-66-6
M. Wt: 253.29 g/mol
InChI Key: BJIHODFICUNNBW-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-2-phenylacetamide (CAS: 41296-66-6, molecular formula: C₁₆H₁₅NO₂) is a substituted 2-phenylacetamide derivative featuring an acetyl group at the ortho position of the phenyl ring attached to the amide nitrogen. The acetyl group confers unique electronic and steric properties, influencing reactivity, solubility, and interactions in biological systems.

Properties

CAS No.

41296-66-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2-acetylphenyl)-2-phenylacetamide

InChI

InChI=1S/C16H15NO2/c1-12(18)14-9-5-6-10-15(14)17-16(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

BJIHODFICUNNBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2

Other CAS No.

41296-66-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the acylation of 2-aminophenylacetic acid with acetic anhydride, followed by the reaction with benzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale acylation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-acetylphenyl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Biological Research: The compound is used in enzyme inhibition studies, particularly targeting cyclooxygenase and lipoxygenase enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclooxygenase by binding to their active sites, thereby reducing the production of pro-inflammatory mediators. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent(s) Electronic Effect Key Properties
This compound Ortho-acetyl Moderate electron-withdrawing Steric hindrance, moderate solubility
N-(4-Nitrophenyl)-2-phenylacetamide Para-nitro Strong electron-withdrawing High acidity, N-alkylation preference
N-(3-Acetylphenyl)-2-phenylacetamide Meta-acetyl Moderate electron-withdrawing Improved solubility vs. ortho isomer
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Benzoyl, dimethoxy Mixed electronic effects Bioactive scaffold, crystalline solid

Table 2: Alkylation Selectivity Under Phase-Transfer Conditions

Compound N/O Product Ratio Dominant Pathway Reference
N-(4-Nitrophenyl)-2-phenylacetamide 1.16–9.30 N-alkylation
N-Phenyl-2-phenylacetamide >10 N-alkylation
N-(4-Methoxyphenyl)-2-phenylacetamide 0.5–1.5 O-alkylation

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